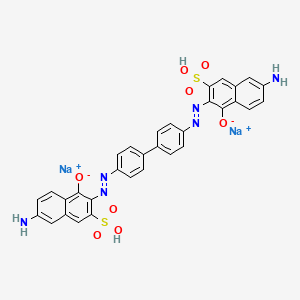
Withanicandrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Withanicandrin is a naturally occurring compound classified as a withanolide, which is a type of steroidal lactone. This compound has garnered attention due to its diverse biological activities, including antifungal and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Withanicandrin can be isolated from the non-alkaloidal extract of Nicandra physaloides. The extraction process involves partitioning the plant material to obtain alkaloidal and non-alkaloidal extracts. The non-alkaloidal extract is then subjected to column chromatography to isolate this compound . Analytical grade methanol and acetone are used for recrystallization, while sulphuric acid and ammonia solution are employed in the extraction process .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources rather than synthetic production.
Analyse Chemischer Reaktionen
Types of Reactions
Withanicandrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield epoxides, while reduction reactions can produce hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Withanicandrin has a wide range of scientific research applications:
Wirkmechanismus
Withanicandrin exerts its effects through the modulation of specific molecular targets and pathways. It has been shown to modulate the transient receptor potential vanilloid 1 (TRPV1) channels and acid-sensing ion channels (ASICs), which are involved in pain perception and inflammation . By blocking these channels, this compound reduces nociceptive behavior and inflammation .
Vergleich Mit ähnlichen Verbindungen
Withanicandrin is part of the withanolide family, which includes compounds like withaferin A, withanolide B, and nicandrin B . These compounds share a similar steroidal lactone structure but differ in their specific functional groups and biological activities. This compound is unique due to its specific ring-C substitution and its potent antifungal and anti-inflammatory properties .
List of Similar Compounds
- Withaferin A
- Withanolide B
- Nicandrin B
- Daturalactone
This compound stands out among these compounds due to its unique structural features and diverse biological activities.
Eigenschaften
CAS-Nummer |
39262-28-7 |
|---|---|
Molekularformel |
C28H36O6 |
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
(1S,2S,4S,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2S)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-ene-9,13-dione |
InChI |
InChI=1S/C28H36O6/c1-13-11-19(33-25(31)14(13)2)15(3)16-8-9-17-22-18(12-21(30)26(16,17)4)27(5)20(29)7-6-10-28(27,32)24-23(22)34-24/h6-7,15-19,22-24,32H,8-12H2,1-5H3/t15-,16+,17-,18-,19-,22-,23-,24-,26+,27-,28-/m0/s1 |
InChI-Schlüssel |
UEXBVTCXVKSQTD-DBRLRIMGSA-N |
Isomerische SMILES |
CC1=C(C(=O)O[C@@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(C(=O)C[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)C |
Kanonische SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(C(=O)CC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


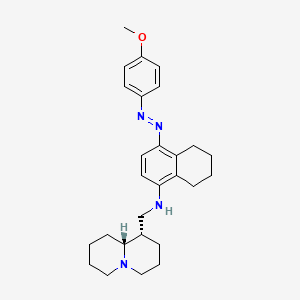



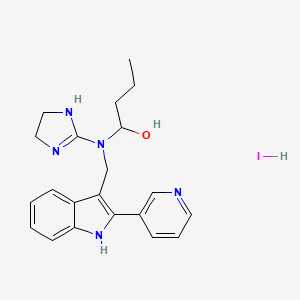
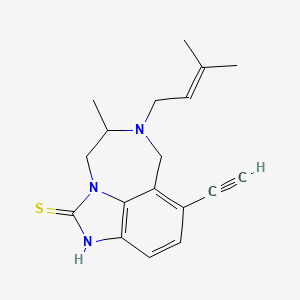

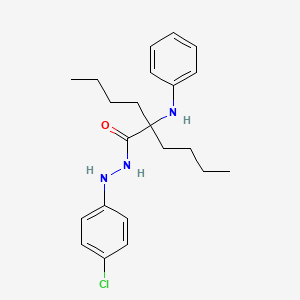
![acetic acid;(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-octadecyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12709389.png)




